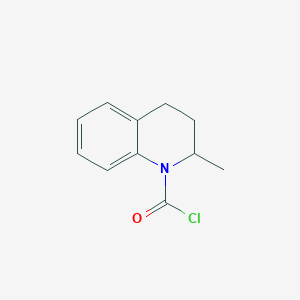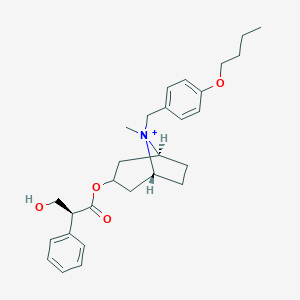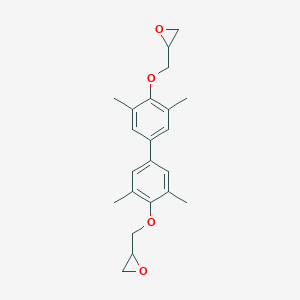
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) is a chemical compound that belongs to the family of ketones. It is also known as 1-acetyl-1,2-dihydro-3-methylpyridine or 1-acetyl-1,2-dihydropyridin-3-ylmethanone. This compound is widely used in scientific research due to its unique properties, including its mechanism of action and physiological effects. In
Wirkmechanismus
The mechanism of action of ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) is not fully understood. However, it is believed to act as a cholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive processes, including memory and learning. By inhibiting the breakdown of acetylcholine, ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) may improve cognitive function and memory.
Biochemische Und Physiologische Effekte
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) has been shown to have various biochemical and physiological effects in animal studies. For example, it has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function and memory. Additionally, it has been shown to have antioxidant activity, which may protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) in lab experiments is its availability and low cost. Additionally, its synthesis method is well-established and reproducible. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the use of ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) in scientific research. One potential direction is the synthesis of novel compounds with improved biological activity. For example, researchers may explore the synthesis of compounds with greater selectivity and potency as cholinesterase inhibitors. Additionally, researchers may explore the potential therapeutic applications of ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, researchers may explore the potential use of this compound as a tool in the study of cognitive function and memory.
Synthesemethoden
The synthesis of ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) involves the reaction between 1,2-dihydro-1-methyl-3-pyridinylamine and acetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of purification steps, including recrystallization and column chromatography. This synthesis method has been widely used in scientific research due to its reliability and reproducibility.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) has been extensively used in scientific research as a starting material for the synthesis of various compounds with biological activity. For example, it has been used to synthesize pyridine derivatives with antitumor activity, as well as compounds with anti-inflammatory and analgesic activity. Additionally, it has been used to synthesize compounds with potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
100281-00-3 |
|---|---|
Produktname |
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)-(9CI) |
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1-(1-methyl-2H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-7(10)8-4-3-5-9(2)6-8/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
LUQZJSNTEIVUHB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN(C1)C |
Kanonische SMILES |
CC(=O)C1=CC=CN(C1)C |
Synonyme |
Ethanone, 1-(1,2-dihydro-1-methyl-3-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



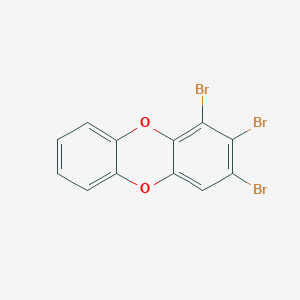
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)
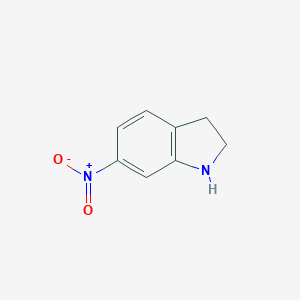

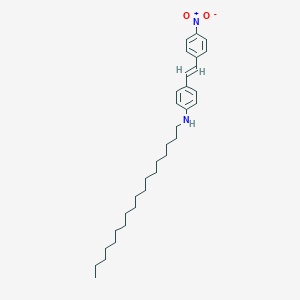
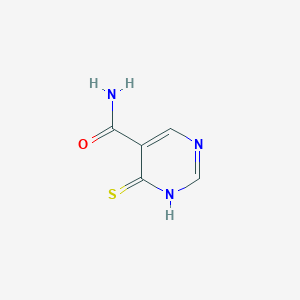
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
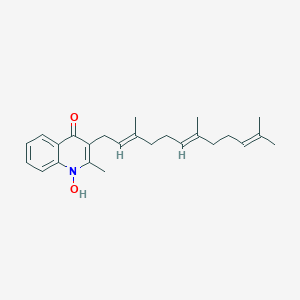
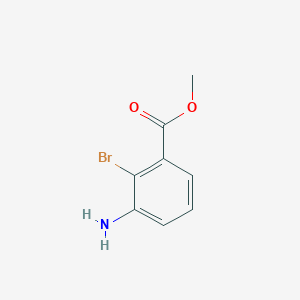
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)
